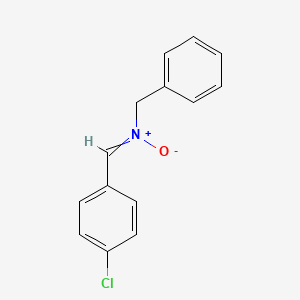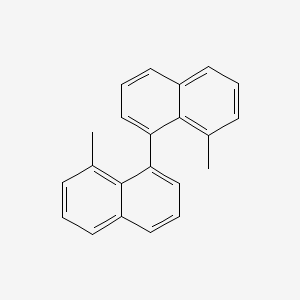![molecular formula C19H18N2O2 B14697384 2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one CAS No. 23309-98-0](/img/structure/B14697384.png)
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one is an organic compound with the molecular formula C19H18N2O2
Métodos De Preparación
The synthesis of 2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one typically involves the condensation of 4-ethylphenylhydrazine with 4-methoxy-1-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Análisis De Reacciones Químicas
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, using reagents like bromine or nitric acid.
Aplicaciones Científicas De Investigación
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antinociceptive (pain-relieving) properties.
Materials Science: Due to its unique structural features, the compound is being explored for use in organic electronics and optoelectronic devices.
Biological Studies: The compound’s interactions with various biological targets are being investigated to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, its antinociceptive properties are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparación Con Compuestos Similares
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one can be compared with other similar compounds, such as:
2-[2-(4-Methoxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one: This compound has a similar structure but with a methoxy group instead of an ethyl group.
2-[2-(4-Chlorophenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one: The presence of a chlorine atom in place of the ethyl group significantly alters the compound’s electronic properties and reactivity, making it useful for different applications.
Propiedades
Número CAS |
23309-98-0 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-[(4-ethylphenyl)diazenyl]-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C19H18N2O2/c1-3-13-8-10-14(11-9-13)20-21-17-12-18(23-2)15-6-4-5-7-16(15)19(17)22/h4-12,22H,3H2,1-2H3 |
Clave InChI |
VWMGEZVWAYWPGK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


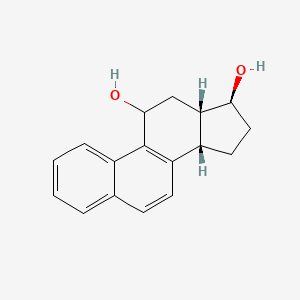
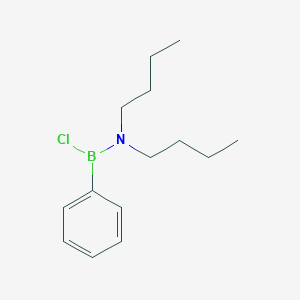



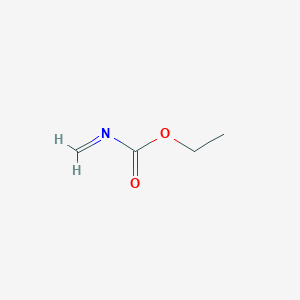
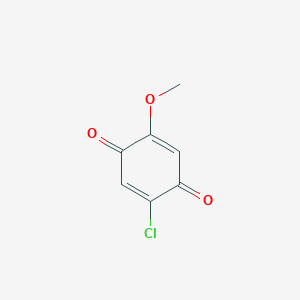
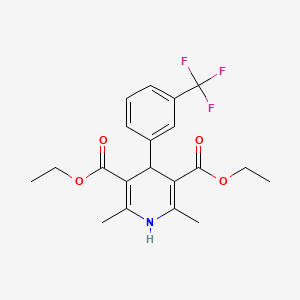
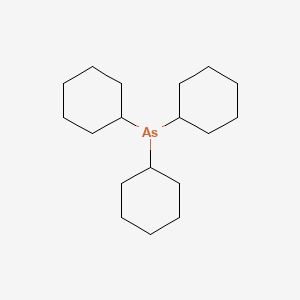
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
